Home > Products > Screening Compounds P82429 > 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline
5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline -

5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline

Catalog Number: EVT-4244090
CAS Number:
Molecular Formula: C19H21BrN4O3
Molecular Weight: 433.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(1-Azabicyclo[3.3.0]octan-5-yl)ethyl]-2-nitroaniline fumarate (SK-946)

Compound Description: SK-946 is a novel compound exhibiting high selectivity for the muscarinic M1 receptor. [] It has shown promising results in preclinical studies for Alzheimer's disease (AD) treatment by increasing inositol phosphate production in rat fetal hippocampal neuronal cells and improving scopolamine-induced dementia in a mouse model. []

Relevance: Although SK-946 shares the 2-nitroaniline core with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, it features a 1-azabicyclo[3.3.0]octan-5-yl moiety instead of the piperazine ring. This highlights the importance of the nitroaniline core as a potential pharmacophore for exploring various therapeutic applications.

N-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635)

Compound Description: WAY-100635 is a highly potent and selective 5-HT1A receptor antagonist. [, , , , , , ] It has been extensively used in research to investigate the role of 5-HT1A receptors in various physiological processes and disorders. [, , , , , , ] WAY-100635 demonstrates competitive antagonism at both somatodendritic and postsynaptic 5-HT1A receptors, effectively blocking the effects of 5-HT1A agonists. [, , ] It is a silent antagonist, meaning it does not have intrinsic activity at the receptor. [, ] Studies have shown that WAY-100635 can reverse cognitive impairment in rodent models, suggesting its potential therapeutic use in conditions associated with cognitive dysfunction. []

Relevance: WAY-100635 shares the 1-piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, but it lacks the nitroaniline group and incorporates a cyclohexanecarboxamide group. This difference underscores the structural diversity within the piperazine-containing compounds and their potential to target different receptor systems. , , , , , , , , ,

1-Ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-1,8-naphthyridine-3-carboxylic acid (Enoxacin)

Compound Description: Enoxacin is a fluoroquinolone antibiotic used to treat infections. [, ] It exhibits potent antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , ] Enoxacin has a broad spectrum of activity against various gram-positive and gram-negative bacteria. []

Relevance: Enoxacin shares the 1-piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, but it also incorporates a fluoroquinolone core. This highlights the versatility of the piperazine ring as a building block in diverse pharmacological agents. ,

6-{2-[4-(2-Methyl-5-quinolinyl)-1-piperazinyl]ethyl}-4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxamide (GSK588045)

Compound Description: GSK588045 is a potent and selective 5-HT1A/B/D receptor antagonist that also exhibits some human serotonin transporter (hSERT) activity. [] It has been investigated as a potential fast-acting antidepressant/anxiolytic with reduced side effects. [] GSK588045 displays favorable pharmacokinetics and excellent activity in rodent models of depression and anxiety. []

Relevance: GSK588045 shares the 1-piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, although it integrates a tricyclic benzoxazine core and lacks the nitroaniline group. This comparison emphasizes the role of the piperazine ring in developing potent serotonergic ligands.

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide (Rec 15/3079)

Compound Description: Rec 15/3079 is a potent and selective 5-HT1A receptor antagonist with potential applications in controlling bladder function. [, ] Preclinical studies have shown that it effectively increases bladder volume capacity and reverses bladder dysfunction induced by acetic acid instillation. [, ] Importantly, Rec 15/3079 exhibits minimal side effects at doses much higher than those affecting bladder function. [, ]

Relevance: Rec 15/3079 shares the 1-piperazinyl moiety and the nitrophenyl group with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, although it lacks the benzoyl group and features a cyclohexanecarboxamide group. This close structural similarity suggests that both compounds might share similar pharmacological profiles, at least partially. ,

Compound Description: KMUP-1 and KMUP-3 are xanthine-based compounds exhibiting anti-inflammatory properties. [, ] They inhibit TNF-α-induced iNOS expression in rat tracheal smooth muscle cells, reducing NO production and reversing TNF-α-induced decreases in sGC/cGMP/PKG expression. [, ] KMUP-1 has also been shown to protect against ischemia-induced cardiomyocyte apoptosis through modulation of NO-cGMP-MAPK pathways. []

Relevance: KMUP-1 and KMUP-3 share the 1-piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, but they incorporate a dimethylxanthine core and lack the nitroaniline group. This structural similarity highlights the potential of piperazine derivatives for developing compounds with diverse pharmacological activities, including anti-inflammatory and cardioprotective effects. ,

(R)-N-(2-Methyl-(4-indolyl-1-piperazinyl)-ethyl)-N-(2-pyridinyl)-cyclohexane Carboxamide (WAY-101405)

Compound Description: WAY-101405 is a potent, selective, and orally bioavailable silent antagonist of the 5-HT1A receptor. [] It has demonstrated efficacy in enhancing memory and reversing cognitive deficits in various rodent models. [] WAY-101405 also increases extracellular acetylcholine levels in the rat hippocampus. []

Relevance: WAY-101405 shares the 1-piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, but it includes an indole ring and a cyclohexanecarboxamide group, lacking the nitroaniline group. This highlights the structural diversity within piperazine-containing compounds and their potential for targeting different receptor systems and therapeutic applications.

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 is a potent allosteric noncompetitive antagonist of the CCR5 receptor, showing potent antiviral effects against HIV-1. [] It effectively blocks the binding of the chemokine CCL3 (MIP-1α) and inhibits the calcium response to CCR5 activation by CCL5 (RANTES). [] 873140 exhibits a unique profile in that it blocks CCR5 function despite being an ineffectual antagonist of CCL5 binding. [] It shows a long duration of action and is believed to bind to a common allosteric site on CCR5 shared by other noncompetitive antagonists. []

Relevance: 873140 does not directly share the piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, but it exemplifies a structurally complex molecule targeting a specific receptor with an allosteric mechanism. This emphasizes the potential for designing diverse structures, even without the piperazinyl motif, to achieve desired pharmacological effects.

4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile (ABT-239)

Compound Description: ABT-239 is a potent and selective nonimidazole histamine H3 receptor (H3R) antagonist. [] It demonstrates high affinity for rat and human H3Rs and exhibits efficacy in various animal models of cognitive dysfunction and schizophrenia. [] ABT-239 enhances acetylcholine release in the rat frontal cortex and hippocampus and dopamine release in the frontal cortex. [] It has been suggested as a potential therapeutic agent for a range of disorders, including ADHD, Alzheimer's disease, and schizophrenia. []

Relevance: ABT-239 does not directly share the piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, but it highlights the importance of exploring diverse chemical classes for developing selective and potent receptor antagonists.

N-(2,4-dinitrophenyl)-sarcosine ethyl ester

Compound Description: N-(2,4-dinitrophenyl)-sarcosine ethyl ester is a chemical compound used as a starting material for the synthesis of various derivatives. It can react with bases to produce different products depending on the reaction conditions. []

Relevance: N-(2,4-dinitrophenyl)-sarcosine ethyl ester shares the nitroaniline motif with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline, emphasizing the importance of this structural element in organic synthesis and potential pharmacological applications.

(3aR,4S,7R,7aS)-rel-hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-4,7-methano-1H-isoindole-1,3(2H)-dione hydrochloride (tandospirone)

Compound Description: Tandospirone is an anxiolytic drug that acts as a partial agonist at the 5-HT1A receptor. [] It has demonstrated efficacy in suppressing impulsive action in rats, suggesting its potential therapeutic use in impulsivity-related disorders. []

Relevance: Tandospirone shares the 1-piperazinyl moiety with 5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline. This structural similarity highlights the role of piperazine derivatives in developing compounds that modulate serotonergic neurotransmission and influence behavior.

Properties

Product Name

5-[4-(3-bromobenzoyl)-1-piperazinyl]-N-ethyl-2-nitroaniline

IUPAC Name

(3-bromophenyl)-[4-[3-(ethylamino)-4-nitrophenyl]piperazin-1-yl]methanone

Molecular Formula

C19H21BrN4O3

Molecular Weight

433.3 g/mol

InChI

InChI=1S/C19H21BrN4O3/c1-2-21-17-13-16(6-7-18(17)24(26)27)22-8-10-23(11-9-22)19(25)14-4-3-5-15(20)12-14/h3-7,12-13,21H,2,8-11H2,1H3

InChI Key

RODGTQIWMYHYFW-UHFFFAOYSA-N

SMILES

CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)[N+](=O)[O-]

Canonical SMILES

CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)Br)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.